Physicochemical Profile vs. Asp-Phe
Methionylaspartic acid exhibits distinct physicochemical properties compared to the common dipeptide aspartame (Asp-Phe methyl ester) due to its sulfur-containing methionine residue. The calculated logP (partition coefficient) for Met-Asp is -2.94, indicating significantly higher hydrophilicity than Asp-Phe (logP ~0.07) [1]. This difference directly influences aqueous solubility and membrane permeability, making Met-Asp a more suitable building block for designing peptides requiring high water solubility or for applications in aqueous biological assays [1].
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | logP = -2.94 |
| Comparator Or Baseline | Aspartame (Asp-Phe methyl ester), logP ≈ 0.07 |
| Quantified Difference | Met-Asp is >100-fold more hydrophilic based on logP difference of ~3.01 units. |
| Conditions | Calculated using ACD/Labs Percepta or similar software; values from HMDB. |
Why This Matters
Higher hydrophilicity enables better aqueous solubility, which is critical for in vitro assays and formulation of peptide-based therapeutics.
- [1] Wishart, D. S., et al. (2022). HMDB0028969: Methionyl-Aspartate. Human Metabolome Database. View Source
